molecular formula C17H21FN6 B6428796 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine CAS No. 2034428-22-1

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine

Cat. No.: B6428796
CAS No.: 2034428-22-1
M. Wt: 328.4 g/mol
InChI Key: IWQOQOMMLWDJDQ-UHFFFAOYSA-N
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Description

The compound 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine features a pyrimidine core substituted with a 5-fluoro group and a 6-ethyl moiety. Attached to the pyrimidine is a piperazine ring linked to a 6-cyclopropylpyridazine group. The ethyl group enhances lipophilicity, while the cyclopropyl substituent on the pyridazine may influence conformational rigidity and metabolic resistance .

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6/c1-2-13-16(18)17(20-11-19-13)24-9-7-23(8-10-24)15-6-5-14(21-22-15)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQOQOMMLWDJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions may result in various substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Pyrimidine/Thienopyrimidine-Based Analogs

Compound from : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (CAS: 670270-97-0)

  • Core Structure: Thieno[2,3-d]pyrimidine (a bioisostere of pyrimidine) with a 6-methyl group.
  • Substituents :
    • 3,4-Dichlorophenyl on piperazine (enhances electron-withdrawing effects).
    • 4-Fluorophenyl at position 5 (improves metabolic stability).
  • Dichlorophenyl and fluorophenyl groups introduce strong electronegativity, which could enhance target affinity but raise toxicity risks compared to the target compound’s cyclopropylpyridazine moiety .
Property Target Compound Compound
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine
Halogen Substituents 5-Fluoro 4-Fluorophenyl, 3,4-Dichlorophenyl
Piperazine Substituent 6-Cyclopropylpyridazine 3,4-Dichlorophenyl
Lipophilicity (Predicted) Moderate (ethyl + cyclopropyl) High (dichlorophenyl + methyl)

Piperazine-Linked Urea Derivatives ()

The urea derivatives in (e.g., compounds 11a–11o) share a piperazine-thiazole scaffold but differ in aryl substituents. Key examples:

  • 11a : 3-Fluorophenyl
  • 11d : 4-Trifluoromethylphenyl
  • 11m : 3,5-Di(trifluoromethyl)phenyl

Structural and Functional Contrasts :

  • Pharmacophore : Urea group vs. pyrimidine-pyridazine in the target compound. Urea derivatives likely target proteases or kinases via hydrogen bonding, whereas the pyrimidine-based compound may engage in π-π stacking or hydrophobic interactions.
  • The target compound’s cyclopropyl group balances lipophilicity and steric effects .
Compound () Substituent Molecular Weight ([M+H]+) Yield (%)
11a 3-Fluorophenyl 484.2 85.1
11d 4-Trifluoromethylphenyl 534.1 85.3
11m 3,5-Di(trifluoromethyl)phenyl 602.2 84.7

Fluorinated Piperidine/Piperazine Derivatives ()

Example Compound : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure : Benzisoxazole-piperidine linked to pyridopyrimidine.
  • Comparison :
    • The benzisoxazole group introduces aromaticity and rigidity, contrasting with the target compound’s pyridazine.
    • Fluorine at the 6-position of benzisoxazole may enhance blood-brain barrier penetration, suggesting CNS applications. The target compound’s 5-fluoro substituent could similarly improve bioavailability .

Key Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to halogenated aryl groups (e.g., dichlorophenyl in ) .
  • Selectivity : Piperazine’s flexibility in the target compound could enable broader binding modes versus rigid piperidine derivatives () .
  • Synthetic Feasibility : Yields of analogs in (83–88%) suggest robust synthetic routes for piperazine-containing compounds, which may extend to the target compound .

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